

BMS-191011: A Technical Guide to its Target Binding Affinity and Selectivity

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Compound of Interest

Compound Name: BMS-191011

Cat. No.: B7909879

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Introduction

BMS-191011 is a potent, small-molecule opener of the large-conductance calcium-activated potassium (KCa1.1) channel, also known as the BK channel or Maxi-K channel.^{[1][2][3][4]} These channels are ubiquitously expressed and play a critical role in regulating neuronal excitability, vascular smooth muscle tone, and neurotransmitter release. By activating KCa1.1 channels, **BMS-191011** facilitates potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism of action underlies its demonstrated neuroprotective and vasodilatory properties, making it a valuable research tool and a potential therapeutic agent for conditions such as stroke.^{[1][4]}

This technical guide provides a comprehensive overview of the target binding affinity and selectivity of **BMS-191011**, based on available scientific literature. It includes a summary of its potency, detailed experimental methodologies for a key assay, and visualizations of the relevant signaling pathway and experimental workflow.

Target Binding Affinity and Potency

While the primary literature from the developing institution containing the specific binding constants (such as K_i , K_d , or a comprehensive EC_{50} across various conditions) for **BMS-191011** is not publicly accessible, the available research consistently characterizes it as a potent activator of the KCa1.1 channel. The potency of **BMS-191011** is typically quantified by

its half-maximal effective concentration (EC₅₀) in functional assays, which represents the concentration of the compound required to elicit 50% of its maximal effect on channel opening.

Based on the seminal publication by Romine et al. (2007), **BMS-191011** is a highly effective opener of the cloned large-conductance Ca²⁺-activated potassium (maxi-K) channel.^[1] The following table summarizes the available data on its potency.

Target	Assay Type	Measured Parameter	Value	Cell Line/System	Reference
KCa1.1 (BK) Channel	Electrophysiology	EC ₅₀	Potent	Xenopus laevis oocytes	^[1]

Note: The term "Potent" is used in the absence of a specific numerical value in the accessible literature. The primary reference indicates significant channel opening activity, implying a low micromolar or high nanomolar EC₅₀ value.

Selectivity Profile

A critical aspect of a pharmacological tool's utility is its selectivity for the intended target over other related and unrelated proteins. A comprehensive selectivity profile for **BMS-191011** against a broad panel of other ion channels, receptors, and enzymes would ideally be presented. However, detailed public data on such a broad screen is limited. The primary focus of the available literature has been on its activity at the KCa1.1 channel. Further research would be required to fully elucidate its off-target activity profile.

Experimental Protocols

The primary method for characterizing the potency and mechanism of action of ion channel modulators like **BMS-191011** is patch-clamp electrophysiology. This technique allows for the direct measurement of ion flow through channels in the cell membrane.

Two-Electrode Voltage Clamp (TEVC) in *Xenopus laevis* Oocytes

This is a common method for studying the activity of cloned ion channels.

1. Oocyte Preparation and cRNA Injection:

- *Xenopus laevis* oocytes are surgically harvested and defolliculated.
- The oocytes are then injected with complementary RNA (cRNA) encoding the alpha subunit of the human KCa1.1 channel (and a beta subunit if co-expression is desired).
- Injected oocytes are incubated for 2-7 days to allow for channel protein expression and insertion into the oocyte membrane.

2. Electrophysiological Recording:

- An injected oocyte is placed in a recording chamber and perfused with a potassium-containing external solution.
- Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
- The membrane potential is clamped at a holding potential (e.g., -80 mV).
- To elicit KCa1.1 channel currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -60 mV to +100 mV in 20 mV increments). The free calcium concentration in the intracellular solution can be buffered to a specific level to study calcium-dependent activation.
- **BMS-191011** is then applied to the external solution at various concentrations.
- The increase in the outward potassium current at each voltage step in the presence of **BMS-191011** is measured.

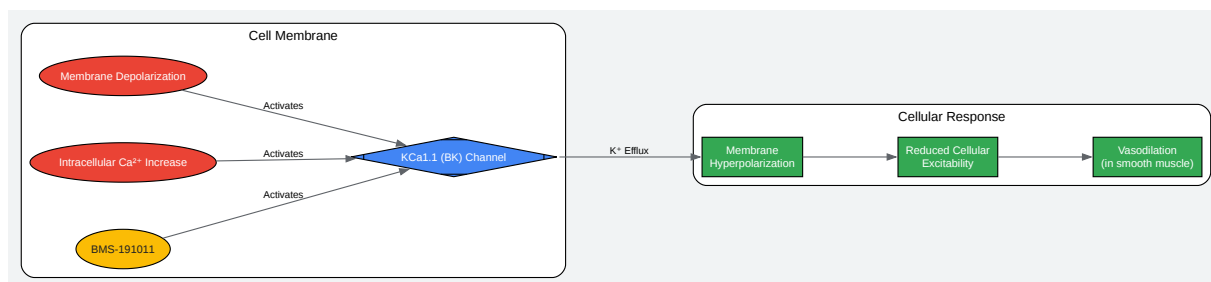
3. Data Analysis:

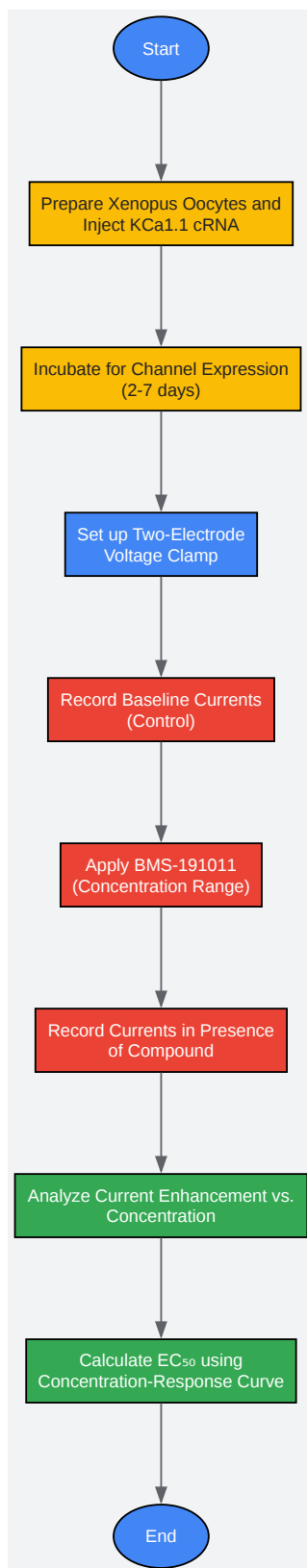
- The current amplitude at a specific depolarizing voltage is plotted against the concentration of **BMS-191011**.

- The resulting concentration-response curve is fitted with a Hill equation to determine the EC_{50} value and the Hill coefficient.

Visualizations

Signaling Pathway of KCa1.1 Channel Activation and Physiological Effects





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